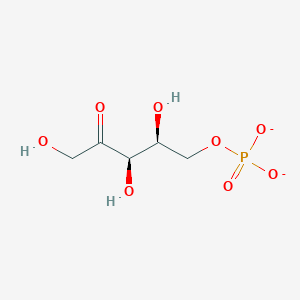
Hyoscyamine methylbromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hyoscyamine methylbromide is an organic molecular entity.
Applications De Recherche Scientifique
Identification and Estimation of Stereoisomers : Hyoscyamine sulfate, which includes hyoscyamine, has been studied for its stereo configurations. The therapeutic properties are believed to be primarily due to the levo isomer. A method for identifying and estimating the levo and dextro isomers of hyoscyamine was developed, involving liquid chromatography and fluorescence detection (Cieri, 2005).
Enantioselective Analysis in Swine : Research on S-hyoscyamine, a natural plant tropane alkaloid related to hyoscyamine, explored its concentration-time profiles in swine plasma following intravenous administration of atropine sulfate. This study contributes to understanding the pharmacokinetics of hyoscyamine enantiomers (John et al., 2012).
Chiral Determination in Plasma : Research developed an enantioselective LC-ESI-MS/MS assay for the determination of R- and S-hyoscyamine in plasma, using rabbit serum containing atropinesterase. This method contributes to the comparative pharmacokinetics of hyoscyamine enantiomers (John et al., 2010).
Effects of Polyploidization and Elicitation in Datura Stramonium : A study investigated the effects of polyploidization and elicitation on hyoscyamine content in Datura stramonium, a plant that naturally produces hyoscyamine. It showed that elicitation significantly improved the content of hyoscyamine in tetraploid hairy root lines (Belabbassi et al., 2016).
Tropane Alkaloid Production in Hairy Roots : Research on the effect of acetylsalicylic acid on tropane alkaloid production in Hyoscyamus reticulatus L. hairy roots found that it enhanced the activity of catalase and peroxidase enzymes, as well as hyoscyamine production (Norozi et al., 2018).
Quantitation in Solanaceae Plants : A study developed a method for quantitation of hyoscyamine in Solanaceae plants, both grown naturally and in vitro. This is crucial for monitoring levels of hyoscyamine and its precursors during biotechnological procedures (Jaremicz et al., 2014).
Expression in Saccharomyces Cerevisiae : Research focused on the expression of the Hyoscyamine 6-beta-Hydroxylase gene in yeast, which is responsible for hyoscyamine hydroxylation. This study explored its potential use as a biocatalyst (Cardillo et al., 2008).
Propriétés
Numéro CAS |
74347-29-8 |
|---|---|
Nom du produit |
Hyoscyamine methylbromide |
Formule moléculaire |
C18H26BrNO3 |
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C18H26NO3.BrH/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1/t14-,15+,16?,17-;/m1./s1 |
Clé InChI |
XMLNCADGRIEXPK-SXMODBHXSA-M |
SMILES isomérique |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)C.[Br-] |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
SMILES canonique |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Autres numéros CAS |
2870-71-5 |
Pictogrammes |
Irritant |
Synonymes |
8-methylatropinium nitrate atropine iodomethylate atropine methonitrate atropine methylbromide methyl atropine methylatropine methylatropine bromide methylatropine iodide methylatropine iodide, (endo-(+-))-isomer methylatropine iodide, (endo-3(R))-isomer methylatropine iodide, (endo-3(S))-isomer methylatropine iodide, 3H-labeled, (endo-(+-))-isomer methylatropine nitrate methylatropine nitrate, (endo-(+-))-isomer methylatropine nitrite, (endo-(+-))-isomer methylatropine sulfate (2:1), (endo-(+-))-isomer methylatropine, endo-3(R)-isomer methylatropine, endo-3(S)-isomer N-methylatropine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1260927.png)
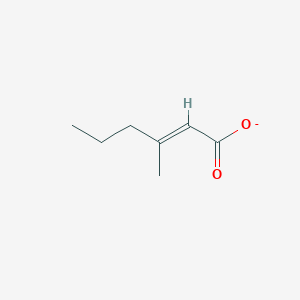
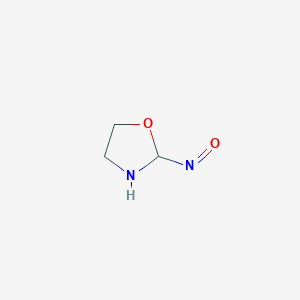
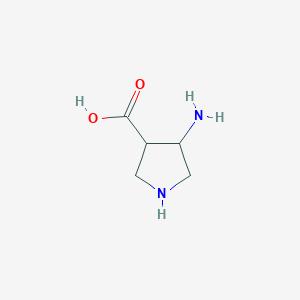

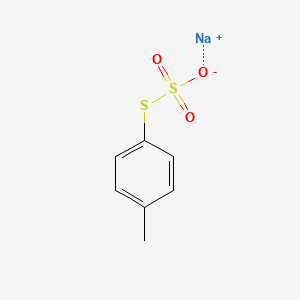
![sodium;4-[[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoate](/img/structure/B1260937.png)
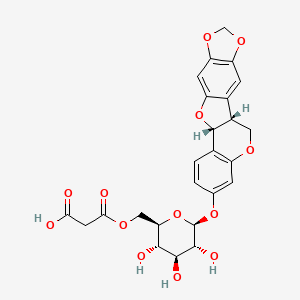

![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione](/img/structure/B1260940.png)
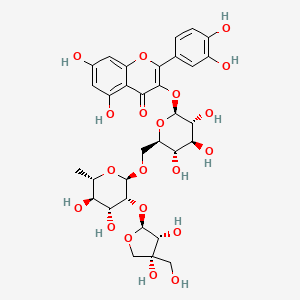

![5H-[1]Benzothiopyrano[2,3-b]pyridine](/img/structure/B1260946.png)
